Phenoxathiin, 2,8-difluoro-
Description
Historical Context and Evolution of Phenoxathiin (B166618) Chemistry
The parent compound, phenoxathiin, is a sulfur- and oxygen-containing tricyclic heterocycle that has been known to the scientific community for over a century. wikipedia.org Its synthesis and chemical reactivity were first systematically explored in the early 20th century. A notable early method for the preparation of phenoxathiin is the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a catalyst. wikipedia.org
Over the decades, the chemistry of phenoxathiin has evolved significantly, with researchers developing more sophisticated and efficient synthetic routes. Recent advancements include iron-catalyzed C-H thioarylation and copper-mediated Ullmann-type cyclization reactions, which offer milder conditions and broader substrate scopes for the synthesis of phenoxathiin derivatives. nih.govrsc.org The exploration of phenoxathiin and its analogs has been driven by their applications in various fields, including the production of polyamides and polyimides, and as core components in pharmaceutically active agents. wikipedia.orgnih.gov
Significance of Fluorine Substitution in Heterocyclic Chemical Systems
The introduction of fluorine into heterocyclic compounds can dramatically alter their physicochemical and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can be profound. numberanalytics.comresearchgate.net The substitution of hydrogen with fluorine can influence a molecule's:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug molecule. numberanalytics.com
Lipophilicity: Fluorine substitution can enhance lipophilicity, which can in turn improve a molecule's ability to cross cell membranes. numberanalytics.comresearchgate.net
Binding Affinity: The electronic perturbations caused by fluorine can alter the pKa of nearby functional groups and create new, favorable interactions with biological targets. researchgate.net
Conformational Properties: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. nih.gov
These advantageous modifications have led to the widespread use of fluorinated heterocycles in pharmaceuticals and agrochemicals, with a significant percentage of modern drugs containing at least one fluorine atom. numberanalytics.com
Current Research Trajectories and Challenges in 2,8-Difluoro-Phenoxathiin Science
The study of 2,8-difluoro-phenoxathiin is situated at the intersection of phenoxathiin chemistry and organofluorine research. While comprehensive studies dedicated solely to this compound are not abundant, research on related fluorinated phenoxathiin derivatives provides insight into the current trajectories and challenges.
A primary focus of current research is the development of efficient and regioselective synthetic methods for the preparation of fluorinated phenoxathiins. The synthesis of specifically substituted derivatives, such as 2,8-difluoro-phenoxathiin, can be challenging. For instance, attempts to synthesize a related compound, 2,8-difluoro-3-isopropoxyphenoxathiin, using a modification of the Mauthner synthesis were unsuccessful, highlighting the synthetic hurdles that can arise with specific substitution patterns. researchgate.net These challenges often stem from the high reactivity of fluorinating agents and the potential for undesired side reactions or rearrangements. numberanalytics.comresearchgate.net
The exploration of the chemical properties and potential applications of 2,8-difluoro-phenoxathiin and its derivatives, such as Phenoxathiine, 2,8-difluoro-, 10,10-dioxide, is another key research direction. ontosight.ai The introduction of two fluorine atoms at the 2 and 8 positions is expected to significantly influence the electronic properties of the phenoxathiin core, which could lead to novel applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials. ontosight.ai Furthermore, given the established role of fluorinated heterocycles in medicinal chemistry, the biological activities of 2,8-difluoro-phenoxathiin and its derivatives are of considerable interest for the development of new therapeutic agents. numberanalytics.com
Structure
3D Structure
Properties
CAS No. |
25465-14-9 |
|---|---|
Molecular Formula |
C12H6F2OS |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2,8-difluorophenoxathiine |
InChI |
InChI=1S/C12H6F2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
InChI Key |
BGVHXQMRCYDRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Elaborate Chemical Transformations
Strategic Approaches for the Synthesis of 2,8-Difluoro-Phenoxathiin
The construction of the 2,8-difluoro-phenoxathiin ring system has necessitated the development of specialized synthetic strategies, moving beyond traditional methods to accommodate the specific challenges posed by the fluorine substituents.
The Mauthner synthesis, a classical approach to the phenoxathiin (B166618) ring system, involves the cyclization of 2-hydroxythiophenols with activated halonitrobenzenes. researchgate.net While this method has been successfully adapted for the synthesis of some fluorinated phenoxathiin analogues, its application to the synthesis of 2,8-difluoro-substituted derivatives has encountered limitations. researchgate.net
For instance, the attempted synthesis of 2,8-difluoro-3-isopropoxyphenoxathiin from 2-hydroxy-4-isopropoxythiophenol and 2,4-difluoronitrobenzene (B147775) using potassium tert-butoxide did not yield the desired product, leading instead to the formation of a novel macrocycle. researchgate.net This outcome highlights the need for careful optimization and potential modification of established protocols when dealing with highly fluorinated precursors. The electronic effects of the fluorine atoms can alter the reactivity of the intermediates and favor alternative reaction pathways.
| Precursors | Method | Outcome |
| 2-hydroxy-4-isopropoxythiophenol and 2,4-difluoronitrobenzene | Modified Mauthner synthesis | Failed to produce 2,8-difluoro-3-isopropoxyphenoxathiin; formed a novel macrocycle researchgate.net |
To overcome the challenges of traditional cyclization methods, intramolecular radical substitution at the sulfur atom has emerged as a viable alternative for the synthesis of fluorinated phenoxathiins. researchgate.net This approach involves the cyclization of suitably substituted 2-aminophenyl 2-thiophenyl ethers. researchgate.netrsc.org
This strategy was successfully employed for the synthesis of 2-fluoro-7-isopropoxyphenoxathiin and its 2,8-difluoro analogue. researchgate.net The key step involves the aprotic diazotization of a 2-aminophenyl 2-thiophenyl ether derivative, which generates a radical intermediate that subsequently undergoes intramolecular substitution at the sulfur atom to form the phenoxathiin ring. rsc.org This method has proven to be more robust for the synthesis of certain highly substituted and fluorinated phenoxathiins where other methods have failed. researchgate.net
The development of novel cyclization reactions that utilize fluorinated precursors is an active area of research. One conceptual approach involves the use of fluorination-induced intramolecular cyclization. While not yet reported specifically for 2,8-difluoro-phenoxathiin, this strategy has been successfully applied to the synthesis of other fluoro-substituted heterocyclic compounds. rsc.org Such reactions often employ electrophilic fluorinating agents to initiate cyclization. rsc.org
Another potential avenue is the adaptation of modern cross-coupling and ring-closing methodologies. For example, intramolecular ring-closing reactions of biaryl thioethers have been developed for the synthesis of related sulfur-containing heterocycles like dibenzothiophene (B1670422) sulfonium (B1226848) salts. nih.gov The application of similar strategies, perhaps involving palladium or copper catalysis, to appropriately designed fluorinated diaryl ether thioether precursors could provide a novel and efficient route to the 2,8-difluoro-phenoxathiin core. The synthesis of fluorinated phenylephrines through regioselective lithiation of fluorinated aromatics also points towards advanced strategies for preparing key fluorinated intermediates. nih.gov
Regioselective Functionalization of the Difluorophenoxathiin Core
Once the 2,8-difluoro-phenoxathiin core is synthesized, its further functionalization is crucial for tuning its properties. The fluorine atoms at positions 2 and 8 significantly influence the regioselectivity of subsequent chemical transformations.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org In the case of 2,8-difluoro-phenoxathiin, the fluorine atoms are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted phenoxathiin. lkouniv.ac.in This is due to the strong electron-withdrawing inductive effect of fluorine.
Furthermore, fluorine is an ortho-, para-director. wikipedia.org In 2,8-difluoro-phenoxathiin, this directing effect would guide incoming electrophiles to the positions ortho and para to the fluorine atoms. However, the interplay of the two fluorine atoms and the oxygen and sulfur heteroatoms complicates the prediction of the exact regioselectivity. The positions adjacent to the sulfur and oxygen atoms (positions 4, 6, 1, and 9) are generally activated towards electrophilic attack in the parent phenoxathiin ring. The combined electronic effects of all substituents must be considered to predict the most likely sites of substitution. For example, in electrophilic substitution reactions on other fluorinated aromatic compounds, the position of substitution is a result of the balance between the directing effects of the substituents. lkouniv.ac.in
| Reaction Type | Reagents | Expected Outcome on 2,8-difluoro-phenoxathiin |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, regioselectivity influenced by fluorine and heteroatoms youtube.com |
| Halogenation | Br₂/FeBr₃ | Introduction of a bromine atom, regioselectivity influenced by fluorine and heteroatoms youtube.com |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Introduction of an alkyl group, potential for rearrangement and deactivation by fluorine youtube.com |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Introduction of an acyl group, less prone to rearrangement than alkylation youtube.com |
Nucleophilic aromatic substitution (SNAr) on the phenoxathiin core is generally challenging unless the ring is activated by strongly electron-withdrawing groups. The fluorine atoms in 2,8-difluoro-phenoxathiin can themselves be displaced by nucleophiles under certain conditions, although this typically requires harsh reaction conditions.
More relevant are nucleophilic substitution reactions on derivatives of the phenoxathiin skeleton. For instance, studies on phenoxathiin-based thiacalixarenes have shown that sulfonyl groups attached to the phenoxathiin moiety can be displaced by organolithium reagents in an SNAr-type reaction. nih.gov This suggests that if a suitable leaving group were installed on the 2,8-difluoro-phenoxathiin core, it could be displaced by a nucleophile.
Furthermore, the synthesis of phenoxathiin derivatives often involves nucleophilic substitution as a key step in building the ring or adding side chains. For example, the reaction of 2-ω-bromoacetylphenoxathiin with various nucleophiles like thiourea (B124793) and triphenylphosphine (B44618) leads to a range of functionalized phenoxathiin derivatives. sjofsciences.com While these examples are not on the difluoro-analogue, they illustrate the principle of using nucleophilic substitution to elaborate the phenoxathiin structure.
Directed Ortho Metalation (DoM) Strategies for Further Derivatization
Directed ortho metalation (DoM) is a potent strategy for the functionalization of aromatic rings, guiding substitution to the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This method relies on the coordination of an organolithium reagent, such as n-butyllithium, to a heteroatom-containing DMG. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest ortho- C-H bond, creating a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.org
In the context of phenoxathiin derivatives, the existing heteroatoms within the ring system can influence the regioselectivity of metalation. For 2,8-difluorophenoxathiin, the fluorine atoms act as moderate directing groups, while the sulfur and oxygen heteroatoms also play a role. The selection of a strong organolithium base is critical for efficient deprotonation. uwindsor.ca The resulting lithiated species can be trapped with a wide array of electrophiles, allowing for the introduction of new functional groups at specific positions, thereby expanding the synthetic utility of the 2,8-difluorophenoxathiin core.
Commonly Used Reagents in Directed Ortho Metalation:
| Reagent Class | Specific Examples | Role in DoM |
| Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) | Deprotonating agent |
| Amine Additives | Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity |
| Electrophiles | Alkyl halides, Carbonyl compounds, Silyl halides, etc. | Reacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond |
Synthesis of Complex Phenoxathiin-Based Architectures
The unique structural and electronic features of 2,8-difluorophenoxathiin make it an attractive component for the construction of larger, more complex molecular systems, including macrocycles and polymers.
Formation of Macrocyclic Systems and Supramolecular Hosts
Phenoxathiin units can be incorporated into macrocyclic structures, such as thiacalixarenes. These macrocycles, particularly their oxidized forms, exhibit interesting host-guest chemistry and can undergo further transformations. rsc.orgrsc.org The presence of the phenoxathiin moiety introduces a degree of conformational rigidity and specific electronic properties to the macrocycle. The synthesis of such systems often involves multi-step procedures, starting with the functionalization of the phenoxathiin core, followed by cyclization reactions. The resulting macrocyclic hosts can be designed to selectively bind various guest molecules, with potential applications in sensing and separation technologies.
Controlled Cleavage and Rearrangement Processes in Thiacalixarene-Phenoxathiin Hybrids
Thiacalixarene-phenoxathiin hybrids, especially after oxidation of the sulfur bridge to sulfone groups, become susceptible to nucleophilic attack. rsc.orgrsc.org This reactivity can lead to controlled cleavage and rearrangement of the macrocyclic framework. For instance, treatment with certain nucleophiles can trigger a cascade of intramolecular SNAr reactions, resulting in the opening of the macrocycle and the formation of novel linear oligomers with rearranged phenoxathiin units. rsc.orgnih.gov This process offers a unique pathway to synthesize complex, non-macrocyclic structures from well-defined macrocyclic precursors. The specific outcome of the cleavage is highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov
Incorporation into Polymeric Scaffolds and Advanced Conjugates
The functionalization of 2,8-difluorophenoxathiin allows for its incorporation into polymeric backbones or as pendant groups. This can be achieved through polymerization of phenoxathiin-containing monomers or by grafting phenoxathiin units onto existing polymer chains. The inclusion of the 2,8-difluorophenoxathiin moiety can impart desirable properties to the resulting polymers, such as enhanced thermal stability, specific photophysical characteristics, or modified electronic properties. These materials have potential applications in areas such as organic electronics and advanced materials science. The development of solid-phase synthesis methods for creating libraries of macrocyclic peptides containing reactive electrophiles demonstrates a modular approach that could be adapted for creating phenoxathiin-based conjugates for applications in chemical biology and drug discovery. nih.gov
Oxidation Chemistry of the Bridging Sulfur Atom: Sulfoxide (B87167) and Sulfone Formation
The sulfur atom in the phenoxathiin ring system can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the geometry and electronic properties of the molecule.
The oxidation of sulfides to sulfoxides is a common transformation, but overoxidation to the sulfone can be a challenge. nih.gov A variety of oxidizing agents and conditions have been developed to achieve selective oxidation. Hydrogen peroxide is considered an environmentally friendly oxidant for this purpose. nih.gov The use of catalysts can enhance the selectivity and efficiency of the oxidation. For instance, different metal catalysts can selectively produce either the sulfoxide or the sulfone from the same starting sulfide. organic-chemistry.orgorganic-chemistry.org
The oxidation of the sulfur atom in 2,8-difluorophenoxathiin to a sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the sulfone results in an achiral, more electron-withdrawing group. These oxidized derivatives have distinct reactivity patterns compared to the parent sulfide. For example, the presence of the electron-withdrawing sulfone group in phenoxathiin-based thiacalixarenes renders them susceptible to nucleophilic attack and subsequent ring cleavage. rsc.orgrsc.org
Common Oxidizing Systems for Sulfide to Sulfoxide/Sulfone Conversion:
| Oxidizing Agent | Catalyst/Additive | Primary Product | Reference |
| Hydrogen Peroxide | Glacial Acetic Acid | Sulfoxide | nih.gov |
| Hydrogen Peroxide | Tantalum Carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |
| Hydrogen Peroxide | Niobium Carbide | Sulfone | organic-chemistry.orgorganic-chemistry.org |
| Hydrogen Peroxide | Dendritic Phosphomolybdate Hybrid | Sulfoxide or Sulfone (condition dependent) | mdpi.com |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfone | organic-chemistry.org |
In Depth Spectroscopic and Photophysical Characterization
Fluorescence and Phosphorescence Studies
Detailed studies on the fluorescence and phosphorescence characteristics of 2,8-difluoro-phenoxathiin, including quantum yield, solvatochromism, and excited state dynamics, have not been reported.
There is no published data on the fluorescence quantum yield of 2,8-difluoro-phenoxathiin. Determining this value would require comparative measurements against a standard fluorophore.
A solvatochromism study, which investigates the shift in spectral bands in response to solvent polarity, has not been performed for 2,8-difluoro-phenoxathiin. Such an analysis would provide insight into the change in dipole moment between the ground and excited states of the molecule.
The excited state lifetimes (τ) for 2,8-difluoro-phenoxathiin are not documented. Measurement of fluorescence and phosphorescence lifetimes, typically via techniques like time-correlated single-photon counting (TCSPC), would be required to understand the dynamics of the excited states and the rates of radiative and non-radiative decay. nih.govmdpi.comnih.govmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Specific IR and Raman spectra for 2,8-difluoro-phenoxathiin are not available in the searched databases. A computational analysis, alongside experimental measurements, would be necessary to assign the vibrational modes of the molecule. researchgate.netnih.gov These spectra would be expected to show characteristic C-F stretching and bending vibrations, in addition to the backbone vibrations of the phenoxathiin (B166618) ring system.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Conformational Analysis (e.g., 1H, 13C, 19F NMR)
While NMR data exists for the unsubstituted phenoxathiin and a wide array of other fluorinated organic compounds, the specific ¹H, ¹³C, and ¹⁹F NMR spectra for 2,8-difluoro-phenoxathiin have not been published. rsc.orgchemicalbook.comrsc.org
¹H NMR: The proton NMR spectrum would show signals corresponding to the six aromatic protons on the rings, with chemical shifts and coupling constants influenced by the fluorine substituents.
¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each of the 12 carbon atoms in the ring structure.
¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. It would exhibit a signal corresponding to the fluorine atoms at the C2 and C8 positions. The chemical shift would be indicative of the electronic environment, and coupling to adjacent protons would provide structural information. rsc.orgnih.govwikipedia.org
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations of Molecular Geometry and Conformation
Quantum mechanical methods are pivotal in elucidating the fine details of the molecular structure of substituted phenoxathiins. These calculations allow for a detailed exploration of the molecule's potential energy surface, revealing the most stable conformations and the energy barriers between them.
Studies on various substituted phenoxathiins have demonstrated that the introduction of substituents can either increase or decrease the puckering of the central ring. For instance, the position of fluorine atoms has a distinct impact on the puckering angle. Substitution at the 1-position, which is meta to the oxygen atom, tends to flatten the nucleus, thereby increasing the puckering angle. Conversely, substitutions at the 2- or 4-positions, which are para or ortho to the oxygen atom respectively, lead to a more pronounced puckering of the nucleus. researchgate.net The successive introduction of substituents enhances these effects. researchgate.net Consequently, it can be inferred that in 2,8-difluorophenoxathiin, the fluorine atoms at the 2 and 8 positions would contribute to a more significantly puckered conformation compared to the unsubstituted phenoxathiin (B166618).
A theoretical study on phenoxathiin-bis-diazonium compounds predicted that substitutions at certain positions can lead to an absolutely planar structure. For example, phenoxathiin-3,7-bis(diazonium) and phenoxathiin-4,6-bis(diazonium) are predicted to be planar. researchgate.net In contrast, phenoxathiin-1,9-bis(diazonium) is found to be the most puckered among the studied diazonium compounds. researchgate.net
Table 1: Predicted Effect of Substitution on Phenoxathiin Puckering Angle
| Compound | Substitution Position(s) | Predicted Effect on Puckering |
| 1-Fluorophenoxathiin | 1 | Flattening of the nucleus |
| 2-Fluorophenoxathiin | 2 | Increased puckering |
| 4-Fluorophenoxathiin | 4 | Increased puckering |
| 1,9-Difluorophenoxathiin | 1, 9 | Most flattened (among fluorinated) |
| 2,3,4,6,7,8-Hexafluorophenoxathiin | 2, 3, 4, 6, 7, 8 | Most puckered (among fluorinated) |
| Phenoxathiin-3,7-bis(diazonium) | 3, 7 | Absolutely planar |
| Phenoxathiin-1,9-bis(diazonium) | 1, 9 | Most puckered (among diazonium) |
This table is generated based on findings for related substituted phenoxathiin compounds. researchgate.net
The puckered nature of the phenoxathiin ring system allows for dynamic processes, primarily the inversion of the puckered ring. This process involves the molecule passing through a planar transition state. The energy required for this inversion, known as the inversion barrier, is a measure of the conformational flexibility of the molecule.
Electronic Structure Theory: Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. mdpi.comeiu.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). eiu.edu
For substituted phenoxathiins, the distribution and energy of the HOMO and LUMO are significantly affected by the substituents. In a study of phenoxathiin-mono-diazonium and phenoxathiin-bis-diazonium compounds, the HOMO and LUMO were predicted using the 6-31+G(d)/B3LYP level of theory. researchgate.net The introduction of electron-withdrawing groups like the diazonium group, and by extension, fluorine atoms, is expected to lower the energies of both the HOMO and LUMO. This would generally make the molecule a better electron acceptor and more resistant to oxidation.
The charge distribution within the molecule is also a critical aspect of its electronic structure. The high electronegativity of fluorine atoms in 2,8-difluorophenoxathiin would lead to a significant polarization of the C-F bonds, resulting in a partial negative charge on the fluorine atoms and a partial positive charge on the adjacent carbon atoms. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules.
Table 2: Frontier Molecular Orbital (FMO) Data for Selected Phenoxathiin-Diazonium Compounds
| Compound | HOMO (eV) | LUMO (eV) |
| Phenoxathiin-mono-diazonium compounds (2-5) | Predicted at 6-31+G(d)/B3LYP | Predicted at 6-31+G(d)/B3LYP |
| Phenoxathiin-bis-diazonium compounds (6-13) | Predicted at 6-31+G(d)/B3LYP | Predicted at 6-31+G(d)/B3LYP |
Data from a study on related phenoxathiin compounds. researchgate.net Specific values for 2,8-difluorophenoxathiin are not provided.
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and characterizing the high-energy transition states that govern the reaction rates. For a molecule like 2,8-difluorophenoxathiin, theoretical calculations could be employed to predict its reactivity in various chemical transformations. For instance, the sites most susceptible to electrophilic or nucleophilic attack could be identified by analyzing the FMOs and the calculated charge distribution.
While specific reaction mechanisms involving 2,8-difluorophenoxathiin are not detailed in the provided search results, the general principles of using computational methods to elucidate reaction pathways are well-established. This would involve locating the transition state structures for a proposed reaction, calculating the activation energies, and thereby predicting the most favorable reaction pathway.
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)
Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule. For 2,8-difluorophenoxathiin, methods like Time-Dependent Density Functional Theory (TD-DFT) could be used to predict its UV-Vis absorption spectrum. The predicted absorption maxima would correspond to electronic transitions between molecular orbitals.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 2,8-difluorophenoxathiin, providing valuable information for its structural characterization.
Application of Advanced Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. Advanced DFT methodologies, which incorporate more sophisticated exchange-correlation functionals, can provide highly accurate predictions of molecular properties.
For substituted phenoxathiins, DFT calculations at the B3LYP/6-31+G(d) level have been used to study their molecular structure and electronic properties. researchgate.net The choice of the functional and basis set is crucial for obtaining reliable results. For a molecule containing fluorine, the inclusion of polarization and diffuse functions in the basis set is important for accurately describing the electronic structure. More advanced functionals and larger basis sets could be employed to further refine the computational predictions for 2,8-difluorophenoxathiin.
Despite a comprehensive search of scientific literature and databases, no specific experimental or computational data on the electrochemical behavior of the chemical compound Phenoxathiin, 2,8-difluoro- could be located. The existing research focuses on the parent compound, phenoxathiin, and some of its other derivatives, as well as the closely related phenothiazine (B1677639) series.
Due to the strict requirement to focus solely on "Phenoxathiin, 2,8-difluoro-" and to provide detailed, scientifically accurate research findings and data tables for this specific compound, it is not possible to generate the requested article. An article based on analogies to other compounds would be speculative and would not adhere to the provided instructions for specific and factual content.
Therefore, the requested article on the electrochemical behavior and redox studies of Phenoxathiin, 2,8-difluoro- cannot be generated at this time due to the absence of available scientific research on this particular compound.
Emerging Research Applications in Advanced Materials Science
Development of Organic Electronic and Optoelectronic Materials
The rigid and planar structure of the phenoxathiin (B166618) core, combined with the electronic influence of fluorine substitution, makes 2,8-difluorophenoxathiin a compelling scaffold for the design of organic electronic and optoelectronic materials.
While direct studies on the semiconducting properties of pristine 2,8-difluorophenoxathiin are limited, the broader class of phenoxathiin-containing molecules has demonstrated potential in this area. The ability of the phenoxathiin moiety to participate in π-conjugation is a key attribute for facilitating charge transport, a fundamental requirement for organic semiconductors. The introduction of fluorine atoms is a well-established strategy in the design of high-performance organic semiconductors. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection and transport in n-type semiconductor materials.
Derivatives of the closely related phenoxazine (B87303) scaffold have shown considerable promise in organoelectronics and material sciences. nih.gov The structural modifications on these parent structures aim to create novel derivatives with enhanced material capabilities. nih.gov This suggests that 2,8-difluorophenoxathiin could serve as a valuable building block for creating new organic semiconductors with tailored properties.
The photophysical properties of phenoxathiin derivatives are of significant interest for the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs). Studies on phenoxathiin-10,10-dioxide derivatives have revealed their fluorescent properties. researchgate.net For instance, derivatives substituted at the 3-position exhibit notable fluorescence quantum yields. researchgate.net
The emission characteristics of these molecules are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net This property is crucial for tuning the emission color of organic emitters. The table below summarizes the photophysical properties of two phenoxathiin-10,10-dioxide derivatives in methanol.
| Compound | Absorption Max (λabs) (nm) | Fluorescence Max (λfl) (nm) | Fluorescence Quantum Yield (Φ) |
| I | 292 | 313 | 0.05 |
| II | 296 | 381 | 0.04 |
| Data sourced from a study on phenoxathiin-10,10-dioxide derivatives. researchgate.net |
The solvatochromic shift of a bromine-substituted phenoxathiin-10,10-dioxide derivative in various solvents highlights the tunability of its emission.
| Solvent | Absorption Max (λabs) (nm) | Fluorescence Max (λfl) (nm) | Stokes Shift (Δν) (cm⁻¹) |
| Cyclohexane | 296 | 355 | 5615 |
| Hexane | 292 | 355 | 6038 |
| Chloroform | 296 | 362 | 6160 |
| Acetonitrile | 296 | 367 | 6536 |
| n-Butanol | 296 | 359 | 5929 |
| Ethanol | 296 | 361 | 6083 |
| Methanol | 296 | 383 | 7640 |
| Data sourced from a study on a bromine-substituted phenoxathiin-10,10-dioxide derivative. researchgate.net |
These findings underscore the potential of the phenoxathiin scaffold in creating new fluorophores. The introduction of fluorine atoms at the 2 and 8 positions in 2,8-difluorophenoxathiin is expected to further modulate these photophysical properties, potentially leading to emitters with enhanced performance characteristics for display technologies.
Integration into Polymer Science and Macromolecular Engineering
The unique chemical structure of 2,8-difluorophenoxathiin makes it an attractive candidate for incorporation into polymeric systems, enabling the development of macromolecules with specific and desirable properties.
2,8-Difluorophenoxathiin can be envisioned as a monomer or a co-monomer in the synthesis of novel polymers. The presence of reactive sites on the aromatic rings allows for its integration into polymer backbones through various polymerization techniques. For instance, new imidazole (B134444) derivatives have been synthesized through the substitution reaction of imidazole with 2-omega-bromoacetylphenoxathiin and its 10,10-dioxide analogue. researchgate.net This demonstrates the reactivity of the phenoxathiin core for creating more complex molecules that could serve as polymer precursors.
The synthesis of polymers incorporating the 2,8-difluorophenoxathiin unit could lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. The rigid nature of the phenoxathiin unit can impart rigidity to the polymer chain, influencing its morphology and processability.
By incorporating 2,8-difluorophenoxathiin into a polymer backbone, it is possible to design materials with tailored optical and electrical properties. The electronic characteristics of the phenoxathiin unit, modulated by the fluorine substituents, can be translated to the macroscopic properties of the polymer.
For example, polymers containing this moiety could exhibit semiconducting behavior, making them suitable for applications in printed electronics and sensors. Furthermore, the inherent luminescent properties of the phenoxathiin core could be harnessed to create light-emitting polymers for flexible displays and solid-state lighting. The design of such polymers allows for a high degree of control over their properties by modifying the polymer structure, for instance, by introducing different co-monomers or altering the polymer architecture.
Contributions to Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for the application of 2,8-difluorophenoxathiin. The specific shape and electronic features of this molecule make it an interesting component for the construction of complex supramolecular architectures and host-guest systems.
The synthesis of a novel macrocycle during an attempted synthesis of a 2,8-difluoro-phenoxathiin derivative points towards the potential of this molecule to form larger, well-defined structures. researchgate.net The phenoxathiin unit can engage in various non-covalent interactions, such as π-π stacking and halogen bonding (due to the fluorine atoms), which are the driving forces for self-assembly processes. These interactions can be exploited to create organized structures like nanotubes, vesicles, and liquid crystals.
In host-guest chemistry, the cavity-like shape of the bent phenoxathiin molecule could allow it to act as a host for smaller guest molecules. The fluorine atoms can further enhance the binding affinity and selectivity of the host-guest complex through specific interactions. Such systems have potential applications in sensing, catalysis, and drug delivery.
Environmental Transformation Pathways and Chemical Fate
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments
The photochemical degradation of "Phenoxathiin, 2,8-difluoro-" is a key transformation process in both aquatic and atmospheric environments. In the atmosphere, volatile organic compounds can be transported over long distances and undergo oxidative processing, eventually being deposited back to the earth's surface through wet or dry deposition dioxin20xx.org. For phenoxathiin (B166618) derivatives, the primary atmospheric degradation pathway is expected to be initiated by hydroxyl (OH) radicals nih.gov. The rate of this reaction would determine the atmospheric lifetime of the compound.
In aquatic systems, the presence of dissolved organic matter and sunlight can lead to the photochemical alteration of organosulfur compounds nih.gov. Studies on natural organic sulfur compounds have shown that a significant portion can be entirely degraded upon exposure to sunlight, with degradation rates sometimes exceeding those of compounds containing only carbon, hydrogen, and oxygen nih.gov. The process can involve the oxidation of the sulfur atom. For "Phenoxathiin, 2,8-difluoro-", this could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. Further degradation could result in the cleavage of the heterocyclic ring and the eventual release of sulfate (B86663) nih.govacs.org. The rate and extent of photochemical degradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizers, and the water chemistry.
The fluorine substituents on the aromatic rings are expected to increase the photostability of the molecule compared to its non-fluorinated counterpart mdpi.com. However, photochemical processes can still lead to the transformation of the molecule.
Electrochemical Degradation and Mineralization Processes
Electrochemical degradation offers a potential pathway for the mineralization of persistent organic pollutants. While specific studies on "Phenoxathiin, 2,8-difluoro-" are not available, the general principles of electrochemical oxidation can be applied. Advanced oxidation processes (AOPs) utilizing electrochemically generated reactive oxygen species, such as hydroxyl radicals, can effectively break down complex organic molecules.
The process would likely involve the oxidation of the sulfur atom to sulfoxide and then to sulfone, which can facilitate ring opening. The aromatic rings can then be hydroxylated and further oxidized, leading to the formation of smaller organic acids and eventually complete mineralization to carbon dioxide, water, fluoride (B91410) ions, and sulfate ions. The efficiency of electrochemical degradation depends on several factors, including the electrode material, applied current density, and the composition of the electrolyte.
Insights into Biotic and Abiotic Transformation of Fluorinated Heterocycles
The biotransformation of fluorinated heterocycles is a critical aspect of their environmental fate. The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds resistant to microbial degradation numberanalytics.com. This persistence can lead to their accumulation in the environment numberanalytics.comnih.gov. However, some microorganisms have been shown to be capable of degrading certain fluorinated organic compounds, although the rates are often slow.
Abiotic transformation pathways, other than photochemical and electrochemical degradation, can also play a role. Hydrolysis is one such process, but the phenoxathiin ring system is generally stable to hydrolysis under normal environmental pH conditions. The fluorine atoms further decrease the susceptibility of the aromatic rings to nucleophilic attack.
Environmental Persistence and Long-Term Stability Considerations
Due to the chemical stability conferred by the carbon-fluorine bonds and the stable phenoxathiin core, "Phenoxathiin, 2,8-difluoro-" is expected to be a persistent organic pollutant numberanalytics.com. The strong C-F bond is not commonly found in nature, and thus, few enzymatic systems have evolved to cleave it, contributing to the compound's metabolic stability tandfonline.comtandfonline.com.
Q & A
Basic Research Questions
Q. How is 2,8-difluorophenoxathiin synthesized, and what characterization methods validate its purity?
- Methodology : Synthesis typically involves electrophilic fluorination of phenoxathiin derivatives using fluorinating agents like PhenoFluor (2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride cesium fluoride complex) under inert conditions . Characterization employs nuclear magnetic resonance (¹⁹F and ¹H NMR) to confirm fluorine substitution patterns and aromatic proton environments. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further verify molecular weight and functional groups .
Q. What spectroscopic techniques are critical for analyzing 2,8-difluorophenoxathiin’s electronic structure?
- Methodology : UV-Vis spectroscopy identifies π→π* transitions in the aromatic system, while X-ray crystallography resolves bond angles and dihedral angles critical for understanding steric effects from fluorine substituents. Cyclic voltammetry (CV) can probe redox behavior, particularly the stability of the phenoxathiin cation radical intermediate .
Advanced Research Questions
Q. How does the phenoxathiin cation radical intermediate mediate stereospecific additions to alkenes?
- Methodology : The phenoxathiin cation radical (PO*⁺) reacts with alkenes via a two-step mechanism: (1) formation of an episulfonium cation radical intermediate through stereospecific trans addition, and (2) nucleophilic ring-opening by counterions (e.g., BF₄⁻). This process is solvent-dependent; acetonitrile (MeCN) enhances radical stability, while basic alumina promotes E/Z isomerization in adducts .
Q. What computational approaches predict the thermodynamic stability of 2,8-difluorophenoxathiin derivatives?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 03) optimize molecular geometries and calculate Gibbs free energy changes (ΔG) for fluorination reactions. Vibrational frequency analysis confirms stationary points as minima, while natural bond orbital (NBO) analysis evaluates hyperconjugative interactions between fluorine substituents and the aromatic system .
Q. How can researchers resolve contradictions in reported reactivity data for 2,8-difluorophenoxathiin?
- Methodology : Discrepancies in reaction outcomes (e.g., regioselectivity with dienes) may arise from solvent polarity or temperature variations. Systematic replication under controlled conditions (e.g., −15°C vs. room temperature) and kinetic studies (time-resolved UV-Vis) can isolate key variables. Cross-validation with computational models (DFT) identifies competing reaction pathways .
Q. What safety protocols are essential when handling 2,8-difluorophenoxathiin in laboratory settings?
- Methodology : Use fume hoods to prevent inhalation of volatile intermediates (e.g., fluorinated solvents). Personal protective equipment (PPE), including nitrile gloves and safety goggles, mitigates skin/eye exposure. Spill management requires inert absorbents (e.g., vermiculite) to avoid aqueous contamination .
Q. How do solvent effects influence the reaction kinetics of 2,8-difluorophenoxathiin-derived intermediates?
- Methodology : Polar aprotic solvents (e.g., MeCN) stabilize cation radicals, accelerating addition reactions. Dielectric constant measurements and Kamlet-Taft solvent parameter analysis correlate solvent polarity with reaction rates. Comparative studies in dichloromethane (DCM) vs. toluene reveal solvent-dependent activation barriers .
Q. What role do fluorine substituents play in modulating the compound’s electronic and steric properties?
- Methodology : Fluorine’s electronegativity withdraws electron density from the aromatic ring, lowering HOMO energy and reducing susceptibility to electrophilic attack. Steric effects are quantified via X-ray crystallography and DFT-optimized van der Waals radii. Hammett substituent constants (σₚ) predict substituent influence on reaction thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
